N,N-diethylethanamine;1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)ethanesulfonamide
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Overview
Description
N,N-diethylethanamine;1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)ethanesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and sulfonyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)ethanesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of N,N-diethylethanamine and 1,1,2,2,2-pentafluoroethanesulfonyl chloride.
Reaction Conditions: The reaction between these starting materials is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A base, such as triethylamine, is often added to neutralize the hydrochloric acid formed during the reaction.
Temperature and Time: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)ethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the formation of corresponding sulfonic acids and amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce sulfonic acids.
Scientific Research Applications
N,N-diethylethanamine;1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)ethanesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which N,N-diethylethanamine;1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)ethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-1,1,2,2,2-pentafluoroethanamine
- 1,1,2,2,2-pentafluoroethanesulfonyl chloride
- Lithium bis(pentafluoroethanesulfonyl)imide
Uniqueness
Compared to similar compounds, N,N-diethylethanamine;1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)ethanesulfonamide stands out due to its dual sulfonyl groups and extensive fluorination. These features confer unique chemical properties, such as increased stability and reactivity, making it valuable in specialized applications.
Properties
CAS No. |
188596-18-1 |
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Molecular Formula |
C10H16F10N2O4S2 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
N,N-diethylethanamine;1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)ethanesulfonamide |
InChI |
InChI=1S/C6H15N.C4HF10NO4S2/c1-4-7(5-2)6-3;5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10/h4-6H2,1-3H3;15H |
InChI Key |
AGUUDALNHFNOEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F |
Origin of Product |
United States |
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